- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switchesAdvanced Materials (Weinheim, 2019, 31(10),,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

2,5-Thiophenedicarboxaldehyde structure
商品名:2,5-Thiophenedicarboxaldehyde
2,5-Thiophenedicarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- インチ: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- InChIKey: OTMRXENQDSQACG-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=C(C=O)S1
計算された属性
- せいみつぶんしりょう: 139.993201g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 139.993201g/mol
- 単一同位体質量: 139.993201g/mol
- 水素結合トポロジー分子極性表面積: 62.4Ų
- 重原子数: 9
- 複雑さ: 110
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Yellow to Brown Solid
- 密度みつど: 1.327 (estimate)
- ゆうかいてん: 115-117 °C (lit.)
- ふってん: 226.66°C (rough estimate)
- フラッシュポイント: 136.5°C
- 屈折率: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- ようかいせい: 未確定
- FEMA: 3184
2,5-Thiophenedicarboxaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8 °C
2,5-Thiophenedicarboxaldehyde 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,5-Thiophenedicarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A507112-250mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 250mg |
$14.0 | 2025-02-25 | |
Chemenu | CM199924-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 5g |
$189 | 2024-07-19 | |
abcr | AB243873-250 mg |
Thiophene-2,5-dicarboxaldehyde, 95%; . |
932-95-6 | 95% | 250MG |
€92.10 | 2022-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046953-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 98% | 25g |
¥2915.00 | 2024-04-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032678-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥180 | 2024-05-20 | |
eNovation Chemicals LLC | D606719-100g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 100g |
$1800 | 2024-06-05 | |
Apollo Scientific | OR28138-1g |
Thiophene-2,5-dicarboxaldehyde |
932-95-6 | 98% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥360.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-200mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 200mg |
¥139.0 | 2022-06-10 | |
Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 |
2,5-Thiophenedicarboxaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
リファレンス
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clipsTetrahedron Letters, 2013, 54(22), 2795-2798,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
リファレンス
- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling PropertiesJournal of Organic Chemistry, 2015, 80(19), 9401-9409,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Selective Anionic Polymerization of 2,5-Divinylthiophene DerivativesMacromolecules (Washington, 2021, 54(17), 8173-8181,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- Preparation of 2,5-thiophenedicarboxaldehydeBulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
リファレンス
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applicationsJournal of Luminescence, 2015, 166, 22-39,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
リファレンス
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O ComplexCatalysts, 2021, 11(10),,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
リファレンス
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
リファレンス
- Linear and nonlinear luminescence properties of thiophene based materialsJournal of the Serbian Chemical Society, 2005, 70(2), 201-208,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
リファレンス
- Single- and two-photon excited fluorescence of a new thiophene derivativeJinan Daxue Xuebao, 2004, 18(4), 350-352,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
リファレンス
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building BlockOrganic Letters, 2021, 23(9), 3481-3485,
ごうせいかいろ 19
ごうせいかいろ 20
2,5-Thiophenedicarboxaldehyde Raw materials
- thiophene-2,5-diyldimethanol
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde 関連文献
-
Alina Brzeczek,Katarzyna Piwowar,Wojciech Domagala,Miko?aj M. Miko?ajczyk,Krzysztof Walczak,Pawel Wagner RSC Adv. 2016 6 36500
-
Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
-
Yen-Wen Huang,Yan-Cheng Lin,Jian-Sian Li,Wen-Chang Chen,Chu-Chen Chueh J. Mater. Chem. C 2021 9 9473
-
4. Complexes of ligands providing endogenous bridges. Part 2. The non-template synthesis of tetraimine Schiff base macrocycles derived from 1,3-diamino-2-hydroxypropaneDavid E. Fenton,Richard Moody J. Chem. Soc. Dalton Trans. 1987 219
-
5. Dinucleating macrocyclic Schiff bases derived from thiophene and their metal complexes: the crystal structures of a free macrocycle and of a disilver complexNeil A. Bailey,Michael M. Eddy,David E. Fenton,Stephen Moss,Anuradha Mukhopadhyay,Geraint Jones J. Chem. Soc. Dalton Trans. 1984 2281
-
Niklas Keller,Thomas Bein Chem. Soc. Rev. 2021 50 1813
-
Chengqun Xu,Xiaolu Liu,Haiyang Liu,Dezhi Li,Yuchen Yang,Shiyin Lin,Donghua Fan,Hui Pan J. Mater. Chem. A 2022 10 21031
-
8. Binuclear copper(I) complexes of a 24-membered macrocycle (L1) derived from 2,5-diformylthiophene and 3-thiapentane-1,5-diamine. Crystal and molecular structure of [Cu2L1(NCS)][ClO4]; a unique example of a single end-to-end bridging thiocyanate between copper(I) atomsAidan Lavery,S. Martin Nelson,Michael G. B. Drew J. Chem. Soc. Dalton Trans. 1987 2975
-
Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333
-
10. Cost-effective dopant-free star-shaped oligo-aryl amines for high performance perovskite solar cellsJun-Ying Feng,Kuan-Wen Lai,Yuan-Shin Shiue,Ashutosh Singh,CH. Pavan Kumar,Chun-Ting Li,Wen-Ti Wu,Jiann T. Lin,Chih-Wei Chu,Chien-Cheng Chang,Chao-chin Su J. Mater. Chem. A 2019 7 14209
932-95-6 (2,5-Thiophenedicarboxaldehyde) 関連製品
- 88-15-3(2-Acetylthiophene)
- 872-55-9(2-Ethylthiophene)
- 554-14-3(2-Methylthiophene)
- 98-03-3(Thiophene-2-carbaldehyde)
- 932-41-2(2,3-Thiophenedicarboxaldehyde)
- 492-97-7(2,2’-Bithiophene)
- 636-72-6(Thiophen-2-ylmethanol)
- 638-02-8(2,5-Dimethylthiophene)
- 632-16-6(2,3-Dimethylthiophene)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

清らかである:99%
はかる:25g
価格 ($):375.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ